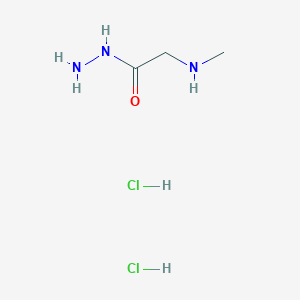

2-(Methylamino)acetohydrazide dihydrochloride

Description

2-(Methylamino)acetohydrazide dihydrochloride (CAS: 1989672-20-9) is a hydrazide derivative characterized by a methylamino group (-NHCH₃) attached to an acetohydrazide backbone, with two hydrochloride counterions enhancing its solubility and stability . This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, though its direct biological activity remains less studied compared to structurally related analogs .

Properties

IUPAC Name |

2-(methylamino)acetohydrazide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O.2ClH/c1-5-2-3(7)6-4;;/h5H,2,4H2,1H3,(H,6,7);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLRXNNNEHONTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)acetohydrazide dihydrochloride typically involves the reaction of methylamine with acetohydrazide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves careful control of temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)acetohydrazide dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and sodium cyanide are commonly used.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of simpler amines and hydrazides.

Substitution: Formation of substituted hydrazides and other derivatives.

Scientific Research Applications

2-(Methylamino)acetohydrazide dihydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceuticals and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(Methylamino)acetohydrazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites and altering the conformation of target molecules, thereby affecting their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their differences:

Key Observations :

- The methylamino group (-NHCH₃) in the target compound offers a balance between hydrophilicity and steric bulk, whereas ethyl or dimethylamino groups introduce increased lipophilicity or steric hindrance .

- Dihydrochloride salts (e.g., CAS 1989672-20-9) improve aqueous solubility compared to mono-hydrochloride derivatives .

α-Glucosidase Inhibition

- Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228, IC₅₀ = 6.10 ± 0.5 μM) exhibit potent α-glucosidase inhibition, outperforming the standard drug acarbose (IC₅₀ = 378.2 μM) .

- Oxadiazole derivatives (e.g., compound 25, IC₅₀ = 3.23 ± 0.8 μM) show enhanced activity due to aromatic heterocycles .

Antimicrobial Activity

- Pyrimidine-thioacetohydrazides (e.g., N'-[1-(4-aminophenyl)ethylidene] derivatives) demonstrate broad-spectrum antimicrobial activity, with potency influenced by substituents on the benzene ring .

- Cyclized oxadiazole derivatives (e.g., compound 3, MIC = 30.2–43.2 μg/cm³) show enhanced activity due to ring formation, suggesting that cyclization of the hydrazide group improves efficacy .

Biological Activity

2-(Methylamino)acetohydrazide dihydrochloride is a chemical compound characterized by its unique structure and biological properties. With the molecular formula C3H10ClN3O, it has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can function as both an inhibitor and an activator depending on the context, influencing various biochemical pathways. The compound binds to active sites of target molecules, altering their conformation and subsequently affecting their enzymatic activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further exploration.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which may be beneficial in drug design for conditions requiring enzyme modulation.

- Biochemical Assays : The compound serves as a probe in biochemical assays, aiding in the investigation of enzyme mechanisms and interactions .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Anticancer Activity :

- A study assessed the cytotoxic effects of hydrazide derivatives, including this compound, against neuroblastoma cell lines (SH-SY5Y and Kelly). Results indicated significant reductions in cell viability, suggesting its potential as an anticancer agent .

- Another research focused on hydrazide-based compounds demonstrated promising results against breast adenocarcinoma cell lines, with some derivatives showing over 30% reduction in cell viability .

- Enzyme Interaction Studies :

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Methylamino)acetohydrazide | Contains methylamine and acetohydrazide | Anticancer, enzyme inhibition |

| Acetohydrazide | Lacks methylamine group | Limited biological activity |

| Methylamine hydrochloride | Simple amine structure | Primarily acts as a reagent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.